(2-Methoxyphenyl)propan-2-ylphosphinic acid
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Overview
Description
(2-Methoxyphenyl)propan-2-ylphosphinic acid: is an organophosphorus compound with the molecular formula C10H15O3P . This compound is characterized by the presence of a phosphinic acid group attached to a (2-methoxyphenyl)propan-2-yl moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxyphenyl)propan-2-ylphosphinic acid typically involves the reaction of (2-methoxyphenyl)propan-2-yl chloride with a phosphinic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: (2-Methoxyphenyl)propan-2-ylphosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphinic acid group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphinic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphinic acid derivatives.
Scientific Research Applications
Chemistry: (2-Methoxyphenyl)propan-2-ylphosphinic acid is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also employed in the development of new phosphine ligands for catalysis .
Biology: In biological research, this compound is used to study enzyme inhibition and as a probe for investigating phosphorous-containing biomolecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (2-Methoxyphenyl)propan-2-ylphosphinic acid involves its interaction with molecular targets such as enzymes. The phosphinic acid group can mimic the transition state of enzyme substrates, leading to enzyme inhibition. This interaction is crucial in the development of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
- (2-Methoxyphenyl)phosphonic acid
- (3-Methoxyphenyl)phosphinic acid
- (4-Methoxyphenyl)phosphinic acid
Comparison: (2-Methoxyphenyl)propan-2-ylphosphinic acid is unique due to its specific structural arrangement, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other similar compounds, it offers unique advantages in terms of enzyme inhibition and its use as a ligand in catalysis .
Properties
CAS No. |
61820-32-4 |
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Molecular Formula |
C10H15O3P |
Molecular Weight |
214.20 g/mol |
IUPAC Name |
(2-methoxyphenyl)-propan-2-ylphosphinic acid |
InChI |
InChI=1S/C10H15O3P/c1-8(2)14(11,12)10-7-5-4-6-9(10)13-3/h4-8H,1-3H3,(H,11,12) |
InChI Key |
GHOAQVAEZOQGNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(=O)(C1=CC=CC=C1OC)O |
Origin of Product |
United States |
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